

A Technical Guide to 2-Amino-4-chlorobenzonitrile for Research Applications

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **2-Amino-4-chlorobenzonitrile**, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides a detailed experimental protocol for a representative application in the synthesis of quinazoline derivatives.

Core Properties and Commercial Availability

2-Amino-4-chlorobenzonitrile is a substituted benzonitrile derivative widely utilized in the synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance. Its bifunctional nature, possessing both an amino and a nitrile group, allows for versatile chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Amino-4-chlorobenzonitrile**, compiled from various commercial suppliers. This information is crucial for reaction planning, safety assessments, and analytical characterization.

Property	Value	Reference
CAS Number	38487-86-4	
Molecular Formula	C ₇ H ₅ CIN ₂	
Molecular Weight	152.58 g/mol	
Purity	Typically ≥98% or 99%	
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	157-162 °C	
Boiling Point	~305.8 °C (Predicted)	
Solubility	Soluble in organic solvents like ethanol.	[1]
InChI Key	UZHALXIAWJOLLR-UHFFFAOYSA-N	
SMILES	Nc1cc(Cl)ccc1C#N	

Commercial Suppliers

A variety of chemical suppliers offer **2-Amino-4-chlorobenzonitrile** for research and development purposes. When sourcing this compound, it is recommended to request a certificate of analysis to confirm purity and other specifications.

Identified Commercial Suppliers:

- Sigma-Aldrich
- Biosynth
- Apollo Scientific
- Tokyo Chemical Industry (TCI)
- Cenmed

- Enamine
- ChemScene
- CP Lab Safety

Experimental Protocol: Synthesis of 6-Chloro-4-arylquinazolines

The following is a detailed experimental protocol for the synthesis of 6-chloro-4-arylquinazoline derivatives, a reaction where **2-Amino-4-chlorobenzonitrile** serves as a key starting material. This one-pot, three-component tandem reaction is a versatile method for generating diverse quinazoline libraries.^[2]

Reagents and Materials

- **2-Amino-4-chlorobenzonitrile**
- Substituted aldehyde (1.2 equivalents)
- Substituted arylboronic acid (1.5 equivalents)^[2]
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)^[2]
- Xantphos (10 mol%)^[2]
- Potassium carbonate (K_2CO_3) (2.0 equivalents)^[2]
- Anhydrous N,N-Dimethylformamide (DMF)^[2]
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Reaction tube or flask
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)

Reaction Procedure

- Reaction Setup: To a dry reaction tube, add **2-Amino-4-chlorobenzonitrile** (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), $\text{Pd}(\text{OAc})_2$ (0.05 mmol), Xantphos (0.1 mmol), and K_2CO_3 (2.0 mmol).[2]
- Inert Atmosphere: Evacuate and backfill the reaction tube with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[2]
- Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.[2]
- Reaction Execution: Seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.[2]
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

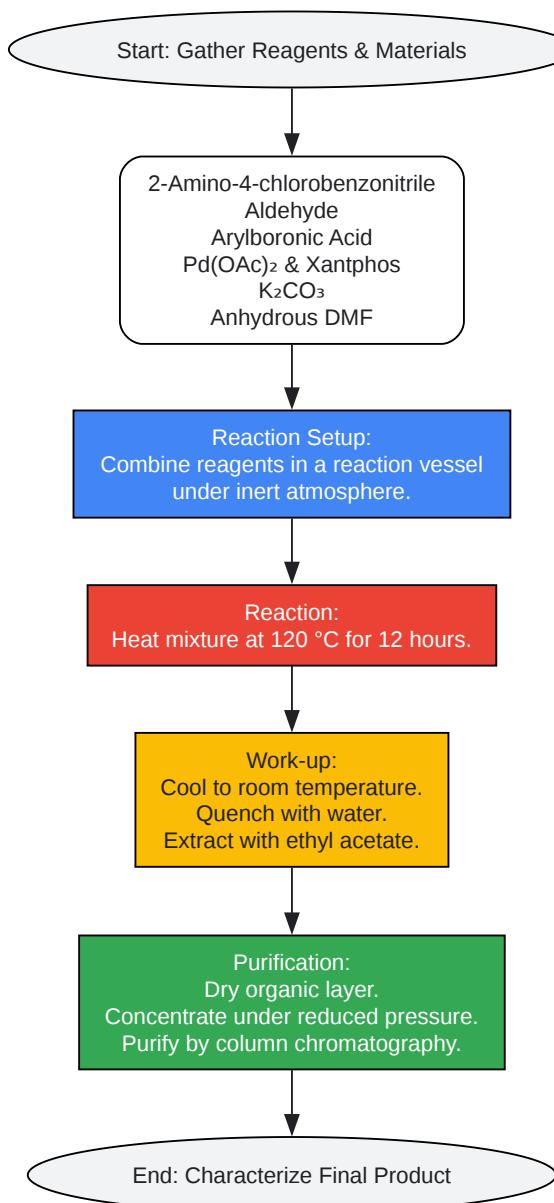
Work-up and Purification

- Quenching: After the reaction is complete, cool the mixture to room temperature.[2]
- Extraction: Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[2]
- Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na_2SO_4 .[2]
- Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-4-arylquinazoline.[2]
- Characterization: Characterize the final product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 6-chloro-4-arylquinazolines as described in the experimental protocol.



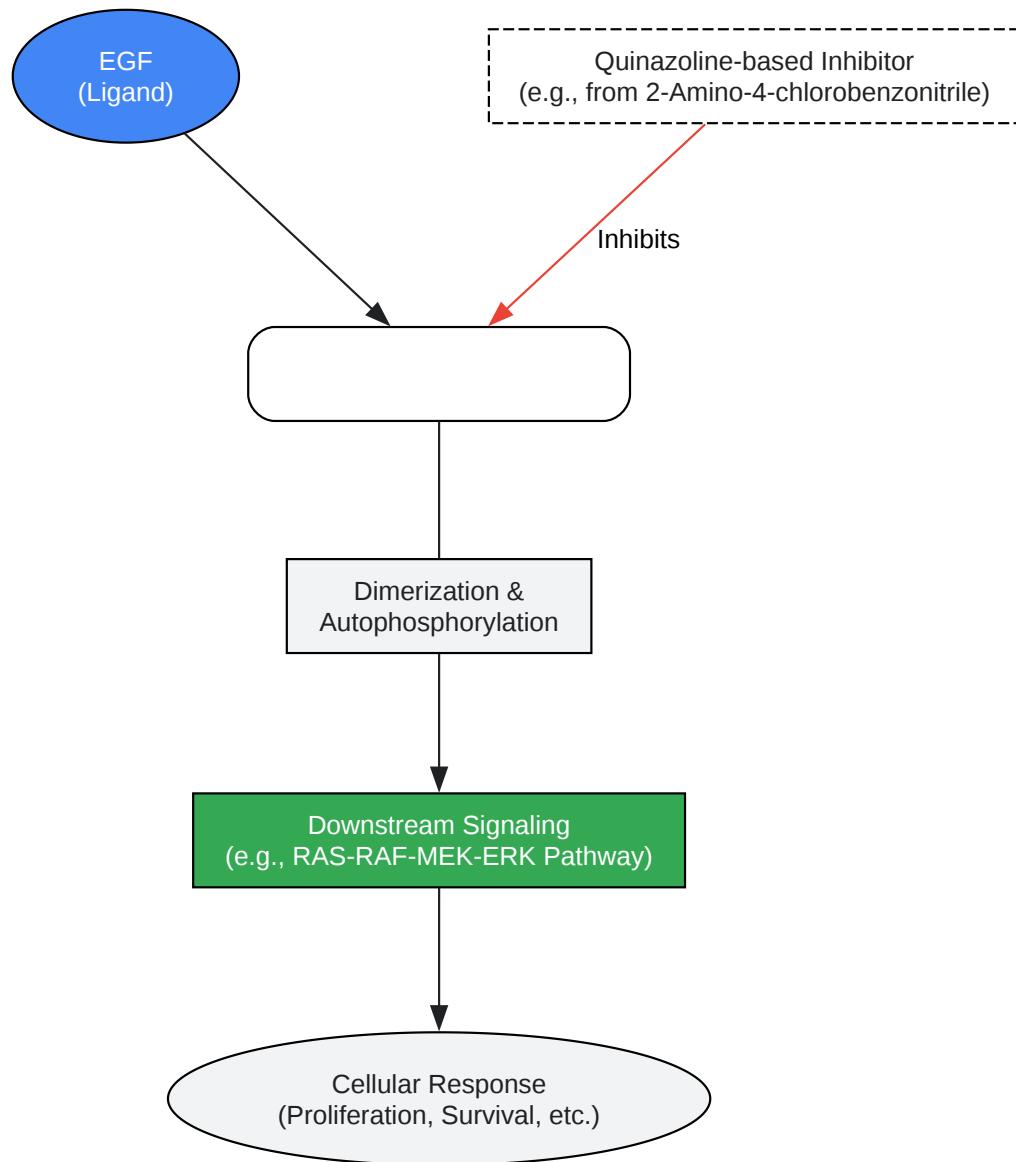
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Workflow for the synthesis of 6-chloro-4-arylquinazolines.

Signaling Pathway Context

Quinazoline derivatives, synthesized from precursors like **2-Amino-4-chlorobenzonitrile**, are known to interact with various biological signaling pathways, many of which are implicated in cancer and other diseases. A common target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is often targeted by quinazoline-based kinase inhibitors.



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Simplified EGFR signaling pathway and point of inhibition.

This guide serves as a foundational resource for researchers working with **2-Amino-4-chlorobenzonitrile**. For specific applications, further optimization of the provided protocols

may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

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References

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